![molecular formula C6H5N3O B7767168 1H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B7767168.png)
1H-imidazo[1,2-c]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.
Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.
Industrial Production Methods
Industrial production of Tranexamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Tranexamic acid, which can have different pharmacological properties .
Applications De Recherche Scientifique
Synthesis of 1H-Imidazo[1,2-c]pyrimidin-5-one Derivatives
The synthesis of this compound derivatives typically involves several methods, including:
- Suzuki-Miyaura Cross-Coupling : This method allows for the modification of the compound at various positions, enhancing its biological activity.
- Alkylation and Halogenation : These reactions are crucial for creating derivatives with improved pharmacological properties .
Anticancer Properties
Research has demonstrated that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. The compound exhibits micro- to submicromolar inhibition of CDK2/cyclin E activity. Notably, one derivative showed a binding mode in the ATP pocket of CDK2, indicating its potential as a selective anticancer agent with low cytotoxicity against leukemia cell lines .
Antiviral Activity
Recent studies have highlighted the antiviral potential of modified imidazo[1,2-c]pyrimidin-5-one derivatives. Some compounds were evaluated for their ability to inhibit HIV-1 integrase, showcasing their relevance in developing new antiviral therapies .
Antimicrobial Effects
A series of imidazo[1,2-c]pyrimidine derivatives have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that specific modifications enhance their antimicrobial efficacy .
Inhibition of CDK2
A detailed study on the synthesis and evaluation of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives revealed their effectiveness as CDK2 inhibitors. The most potent compound exhibited a binding affinity that suggests it could be developed into a therapeutic agent for cancer treatment .
Photodynamic Therapy
Certain derivatives have been investigated for their ability to generate singlet oxygen upon irradiation, making them suitable candidates for photodynamic therapy (PDT) in cancer treatment. These compounds demonstrated low cytotoxicity in the absence of light and effective cancer cell killing upon light activation .
Data Tables
Mécanisme D'action
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin, which is responsible for the breakdown of fibrin clots. This inhibition helps in stabilizing clots and reducing bleeding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but is less potent than Tranexamic acid.
Epsilon-aminocaproic acid: Similar in structure and function but differs in potency and specific applications.
Uniqueness
Tranexamic acid is unique due to its higher potency compared to similar compounds like aminocaproic acid. It has a stronger binding affinity to plasminogen, making it more effective in preventing fibrinolysis .
Propriétés
IUPAC Name |
1H-imidazo[1,2-c]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQJGPSDXISJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=CC=NC2=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.